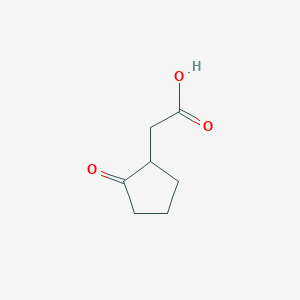

2-(2-oxocyclopentyl)acetic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-oxocyclopentyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6-3-1-2-5(6)4-7(9)10/h5H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLLIBGOZUPLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393744 | |

| Record name | 2-(2-oxocyclopentyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1460-38-4 | |

| Record name | 2-(2-oxocyclopentyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxocyclopentaneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(2-oxocyclopentyl)acetic acid" CAS number 1460-38-4 details

An In-depth Technical Guide to 2-(2-oxocyclopentyl)acetic acid (CAS: 1460-38-4)

Introduction: A Versatile Keto Acid Building Block

This compound, registered under CAS number 1460-38-4, is a bifunctional organic compound featuring both a ketone and a carboxylic acid moiety.[1][2][3] This structure makes it a valuable intermediate and building block in organic synthesis, particularly in the development of pharmaceutical agents and complex natural products. Its cyclopentanone ring is a common scaffold in biologically active molecules, and the acetic acid side chain provides a reactive handle for further molecular elaboration, such as amide bond formation or esterification. This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, and safe handling protocols, designed to support professionals in its application.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. This compound is typically a white to cream-colored powder at room temperature.[2] Key identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value | Source(s) |

| CAS Number | 1460-38-4 | [2][3][4] |

| IUPAC Name | This compound | [2][5] |

| Molecular Formula | C₇H₁₀O₃ | [1][2][6] |

| Molecular Weight | 142.15 g/mol | [2][5] |

| Synonyms | 2-Oxocyclopentaneacetic acid, Cyclopentaneacetic acid, 2-oxo- | [1][3][7] |

| InChIKey | OLLLIBGOZUPLOK-UHFFFAOYSA-N | [2][5] |

| Canonical SMILES | C1CC(C(=O)C1)CC(=O)O | [1][5] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 47-51 °C | [1][3] |

| Boiling Point | 316.5 °C at 760 mmHg | [1] |

| 170-180 °C at 5 Torr | [3] | |

| Density | 1.21 g/cm³ (Predicted) | [1][3] |

| pKa | 4.36 ± 0.10 (Predicted) | [1][3] |

| Flash Point | 159.5 °C | [1] |

| Appearance | White to cream powder | [2] |

Part 2: Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that leverages classic organic reactions. A common and industrially scalable approach begins with diethyl adipate, utilizing a "one-pot" method that involves intramolecular condensation, alkylation, and subsequent hydrolysis and decarboxylation.[8]

Conceptual Synthesis Workflow

The transformation from a linear diester to the target cyclic keto acid is an elegant demonstration of ring-forming and functional group manipulation strategies. The process is initiated by a Dieckmann condensation, an intramolecular Claisen condensation, to form the five-membered cyclopentanone ring. This is followed by alkylation at the alpha-position and finally hydrolysis to yield the desired product.

Caption: Generalized synthesis pathway for this compound.

Representative Synthesis Protocol

This protocol is a representative example based on established chemical literature, including methods for producing the precursor, ethyl 2-oxocyclopentylacetate.[8]

Objective: To synthesize this compound from diethyl adipate.

Step 1: Dieckmann Condensation & Alkylation

-

To a three-neck flask equipped with a mechanical stirrer and reflux condenser, add toluene and sodium metal. Heat the mixture to reflux to disperse the sodium into a fine sand-like suspension.

-

Cool the reaction vessel to approximately 85 °C.

-

Slowly add a solution of diethyl adipate mixed with a catalytic amount of absolute ethanol in toluene. Maintain the temperature and stir for several hours to facilitate the intramolecular condensation.

-

After the initial condensation, cool the reaction slightly and add an alkylating agent, such as ethyl chloroacetate, dropwise, ensuring the temperature does not exceed 100 °C. Stir at 85 °C for an additional 3 hours to complete the alkylation.

Step 2: Hydrolysis and Decarboxylation

-

After cooling the reaction mixture, carefully quench it with water.

-

Add a strong acid (e.g., HCl) or a strong base (e.g., KOH) to the mixture and heat to reflux. This step serves to hydrolyze both ester groups and promote the decarboxylation of the beta-keto ester intermediate.

-

Continue heating until gas evolution (CO₂) ceases, indicating the completion of decarboxylation.

Step 3: Workup and Purification

-

Cool the mixture to room temperature. If the reaction was performed under basic conditions, acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~1-2 to precipitate the carboxylic acid product.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system or by vacuum distillation.[3]

Part 3: Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is critical. A combination of spectroscopic and chromatographic methods is typically employed.

Analytical Workflow Diagram

A standard quality control process ensures that the synthesized material meets the required specifications for downstream applications.

Caption: Standard quality control workflow for this compound.

Spectroscopic Profile

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. The spectrum for this molecule will exhibit characteristic absorption bands:

-

A broad peak in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

-

A sharp, strong peak around 1740 cm⁻¹ for the C=O stretch of the cyclopentanone ketone.

-

Another strong peak around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid dimer.

-

C-H stretching bands will appear just below 3000 cm⁻¹.

FTIR data for this compound has been recorded and is available in public databases.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a complex multiplet pattern for the aliphatic protons on the cyclopentanone ring and the adjacent methylene group. A downfield, broad singlet corresponding to the acidic proton of the carboxylic acid will also be present, typically above 10 ppm.

-

¹³C NMR: The carbon NMR will show distinct signals for the two carbonyl carbons (ketone and carboxylic acid) in the downfield region (>170 ppm). The remaining aliphatic carbons will appear in the upfield region of the spectrum.

-

-

Mass Spectrometry (MS): The exact mass of the molecule is 142.0630 g/mol .[1] Mass spectrometry will show a molecular ion peak corresponding to this mass, and fragmentation patterns can provide further structural confirmation. Predicted collision cross-section (CCS) values are available, which can aid in identification in ion mobility-mass spectrometry setups.[9]

Chromatographic and Titrimetric Purity

Purity is often assessed using Gas Chromatography (GC), with typical acceptance criteria being ≥96.0%.[2] Additionally, an aqueous acid-base titration can be used to determine the assay value, providing a quantitative measure of the carboxylic acid content.[2]

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

Table 3: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation | [3][5] |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [3][5] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation | [3][5] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment:

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[12]

Storage

Store in a cool, dry place in a tightly sealed container.[13] Keep away from strong oxidizing agents and strong bases.

References

- 1. This compound|lookchem [lookchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2-OXO-CYCLOPENTANEACETIC ACID | 1460-38-4 [chemicalbook.com]

- 4. 1460-38-4 | MFCD02093672 | this compound [aaronchem.com]

- 5. This compound | C7H10O3 | CID 3569983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [oakwoodchemical.com]

- 7. parchem.com [parchem.com]

- 8. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

- 9. PubChemLite - this compound (C7H10O3) [pubchemlite.lcsb.uni.lu]

- 10. nano.pitt.edu [nano.pitt.edu]

- 11. aksci.com [aksci.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. 1460-38-4|this compound|BLD Pharm [bldpharm.com]

"2-(2-oxocyclopentyl)acetic acid" molecular structure and weight

An In-Depth Technical Guide to 2-(2-oxocyclopentyl)acetic acid: Structure, Properties, and Synthetic Utility

Introduction

This compound is a saturated fatty acid and a derivative of cyclopentanone. This bifunctional molecule, featuring both a ketone and a carboxylic acid group, serves as a valuable building block in organic synthesis. Its structural characteristics make it a versatile intermediate, particularly in the synthesis of complex pharmaceutical compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, established synthetic routes, and significant applications, with a focus on its role in drug development for a scientific and research-oriented audience.

Molecular Structure and Identification

The molecular architecture of this compound consists of a five-membered cyclopentanone ring substituted at the second position with an acetic acid moiety. This arrangement provides two key reactive sites: the carbonyl group of the cyclopentanone and the carboxyl group of the acetic acid side chain.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1460-38-4[1][2] |

| Molecular Formula | C₇H₁₀O₃[1][2] |

| Canonical SMILES | C1CC(C(=O)C1)CC(=O)O[1] |

| InChI | InChI=1S/C7H10O3/c8-6-3-1-2-5(6)4-7(9)10/h5H,1-4H2,(H,9,10)[1] |

| InChIKey | OLLLIBGOZUPLOK-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. These properties are summarized below.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 142.15 g/mol [2][3][4] |

| Exact Mass | 142.062994177 Da[1] |

| Melting Point | 47-51 °C[4] |

| Boiling Point | 316.5 °C at 760 mmHg |

| Density | 1.21 g/cm³ |

| pKa | 4.36 ± 0.10 (Predicted) |

| XLogP3 | -0.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Synthesis and Manufacturing

A notable and efficient method for the preparation of this compound and its esters involves a "one-pot" synthesis strategy starting from diethyl adipate. This approach is advantageous for large-scale production due to its reduced number of unit operations, shorter production cycle, and higher overall yield compared to multi-step classical methods.[5]

The process begins with the Dieckmann condensation of diethyl adipate in the presence of a base like sodium metal to form the cyclic β-keto ester. This intermediate is then reacted in situ with an ethyl haloacetate (e.g., ethyl chloroacetate). The subsequent step involves acidic hydrolysis and decarboxylation to yield the target molecule, this compound. This acid can then be esterified to produce derivatives like ethyl 2-(2-oxocyclopentyl)acetate.[5] This streamlined synthesis avoids the isolation of multiple intermediates, making it a cost-effective and environmentally friendlier option.[5]

Caption: Workflow for the one-pot synthesis of this compound.

Applications in Drug Development

The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of Laropiprant. The ethyl ester of the acid, ethyl 2-(2-oxocyclopentyl)acetate, is a direct precursor in the manufacturing pathway of this drug.[5]

Laropiprant is a selective antagonist of the prostaglandin D2 receptor 1 (DP1). It was developed to be co-administered with nicotinic acid (niacin) to mitigate the flushing (vasodilation) side effect associated with niacin treatment for dyslipidemia. By blocking the DP1 receptor, Laropiprant prevents the prostaglandin-mediated vasodilation that causes the characteristic flushing, thereby improving patient compliance with niacin therapy. The synthesis of such a targeted therapeutic underscores the importance of versatile chemical intermediates like this compound.

Caption: Role of this compound in the synthesis of Laropiprant.

Safety and Handling

For laboratory and industrial use, this compound is classified with the hazard code Xi, indicating it is an irritant.[4] Standard safety precautions should be followed, including the use of personal protective equipment.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Conclusion

This compound is a fundamentally important chemical intermediate with a well-defined molecular structure and a range of useful physicochemical properties. Its value is particularly demonstrated in the pharmaceutical sector, where efficient synthesis routes enable its use in the production of targeted therapeutics like Laropiprant. The ongoing refinement of its synthesis, such as the adoption of one-pot methodologies, highlights the drive for more sustainable and cost-effective manufacturing processes in drug development. This guide provides the core technical information required by researchers and scientists working with this versatile molecule.

References

- 1. This compound | C7H10O3 | CID 3569983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:1460-38-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1460-38-4|this compound|BLD Pharm [bldpharm.com]

- 4. 2-OXO-CYCLOPENTANEACETIC ACID | 1460-38-4 [chemicalbook.com]

- 5. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

"2-(2-oxocyclopentyl)acetic acid" IUPAC name and synonyms

An In-depth Technical Guide to 2-(2-Oxocyclopentyl)acetic Acid: Synthesis, Properties, and Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in the pharmaceutical industry. We will delve into its chemical identity, physicochemical properties, and detailed synthesis methodologies. The narrative emphasizes the rationale behind synthetic choices, focusing on efficiency and scalability. A critical application of this compound as a precursor in the synthesis of active pharmaceutical ingredients (APIs) will be explored. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile building block.

Nomenclature and Chemical Identity

This compound is a bifunctional organic molecule containing both a ketone and a carboxylic acid group. This structure makes it a valuable synthon for introducing a cyclopentanone moiety with a reactive side chain. Its formal identification and key identifiers are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1460-38-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₀O₃ | [1][2][4] |

| Molecular Weight | 142.15 g/mol | [1][2][5] |

| Canonical SMILES | C1CC(C(=O)C1)CC(=O)O | [1][2] |

| InChIKey | OLLLIBGOZUPLOK-UHFFFAOYSA-N | [1][5] |

| Synonyms | 2-Oxocyclopentaneacetic acid, Cyclopentaneacetic acid, 2-oxo-, 2-carboxymethylcyclopentan-1-one | [1][2][3][5] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, reaction optimization, and purification. This compound is a solid at room temperature with characteristics typical of a small-molecule carboxylic acid.

| Property | Value | Reference |

| Melting Point | 47-51 °C | [2][5] |

| Boiling Point | 316.5 °C at 760 mmHg; 170-180 °C at 5 Torr | [2][5] |

| Density | 1.21 g/cm³ (Predicted) | [2][5] |

| pKa | 4.36 ± 0.10 (Predicted) | [2][5] |

| Flash Point | 159.5 °C | [2] |

| XLogP3 | -0.1 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

Synthesis Methodologies

The efficient synthesis of this compound is crucial for its application as a pharmaceutical intermediate. Several routes have been developed, but modern approaches prioritize efficiency, cost-effectiveness, and environmental considerations. A highly effective method is the "one-pot" synthesis starting from diethyl adipate.[6] This strategy is advantageous as it minimizes intermediate isolation steps, thereby reducing solvent waste, shortening production cycles, and often increasing overall yield.[6]

One-Pot Synthesis from Diethyl Adipate

This process leverages an intramolecular Dieckmann condensation, followed by alkylation and subsequent hydrolysis/decarboxylation to yield the target acid.

Causality Behind Experimental Choices:

-

Dieckmann Condensation: Using sodium metal in a high-boiling solvent like toluene allows for the formation of a sodium alkoxide in situ, which acts as the base to deprotonate the α-carbon of diethyl adipate, initiating the intramolecular cyclization to form a β-keto ester.

-

One-Pot Approach: Proceeding directly to the alkylation step after condensation without isolating the cyclic β-keto ester intermediate is a key efficiency. This avoids a lengthy workup and purification, saving time and materials.

-

Hydrolysis and Decarboxylation: The final step uses acid to hydrolyze both ester groups. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield the final product.

Experimental Protocol: One-Pot Synthesis

The following protocol is adapted from established industrial methods.[6]

-

Cyclization & Alkylation:

-

To a reactor containing toluene, add sodium metal (1.0 eq.). Heat the mixture to reflux with vigorous stirring to form a fine sodium sand.

-

Cool to 85 °C and add a solution of diethyl adipate (1.0 eq.) in toluene. Stir for 6 hours to complete the Dieckmann condensation.

-

Cool the reaction mixture again to 85 °C and add ethyl chloroacetate (1.0 eq.) dropwise, maintaining the temperature below 100 °C.

-

Stir at 85 °C for an additional 3 hours to ensure complete alkylation.

-

-

Hydrolysis & Decarboxylation:

-

After cooling, wash the reaction mixture with water.

-

Concentrate the organic layer under reduced pressure.

-

Add an aqueous acid solution (e.g., HCl or H₂SO₄) to the crude residue and heat to reflux for 4-8 hours to effect hydrolysis and decarboxylation.

-

-

Workup and Purification:

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude this compound.

-

The crude acid can be used directly in the next step (e.g., esterification) or purified by distillation or crystallization.

-

Synthesis Workflow Diagram

Caption: One-pot synthesis of this compound and its ester.

Applications in Drug Development

The primary value of this compound in the pharmaceutical sector is as a precursor to its ethyl ester, ethyl 2-oxocyclopentylacetate. This ester is a documented key intermediate in the synthesis of Laropiprant, a selective antagonist of the prostaglandin D₂ receptor 1 (DP1).[6]

Mechanism of Action Context: Laropiprant was developed to mitigate the flushing (vasodilation) side effect associated with niacin (nicotinic acid) therapy for dyslipidemia. Niacin stimulates the production of prostaglandin D₂ (PGD₂), which then binds to DP1 receptors on blood vessel smooth muscle cells, causing relaxation and the characteristic flushing. By blocking this receptor, Laropiprant prevents the PGD₂-mediated vasodilation without interfering with the beneficial lipid-modifying effects of niacin.

Logical Relationship Diagram: From Intermediate to Biological Target

Caption: Role of the title compound in the synthesis and action of Laropiprant.

Spectroscopic Characterization

Confirmation of the structure of this compound relies on standard spectroscopic methods. While raw spectra should be consulted for definitive analysis, the expected features are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. Two characteristic carbonyl (C=O) stretching bands are expected: one for the cyclopentanone ketone (typically ~1740 cm⁻¹) and another for the carboxylic acid (typically ~1710 cm⁻¹). A very broad O-H stretching band from the carboxylic acid dimer is also expected from ~3300 to 2500 cm⁻¹. Public databases confirm the availability of experimental IR and Raman spectra for this compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show complex multiplets for the aliphatic protons on the cyclopentyl ring and the methylene group of the acetic acid side chain. A downfield, broad singlet corresponding to the acidic proton of the carboxylic acid would also be present, which is exchangeable with D₂O.

-

¹³C NMR: Two signals in the carbonyl region would be diagnostic: one for the ketone carbon (~215-220 ppm) and one for the carboxylic acid carbon (~175-180 ppm). Several signals in the aliphatic region (~20-50 ppm) would correspond to the remaining carbon atoms.

-

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazard Classification: this compound is classified as an irritant.[5]

-

GHS Hazard Statements:

-

Precautionary Statements:

-

Handling Recommendations: Handle in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is more than a simple bifunctional molecule; it is a strategically important building block for the pharmaceutical industry. Its efficient, scalable synthesis via modern one-pot methods makes it an economically viable starting material. Its role as a direct precursor to an intermediate for the DP1 antagonist Laropiprant highlights its relevance in drug development. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and scientists working to create novel therapeutics.

References

- 1. This compound | C7H10O3 | CID 3569983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound - CAS:1460-38-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound [oakwoodchemical.com]

- 5. 2-OXO-CYCLOPENTANEACETIC ACID | 1460-38-4 [chemicalbook.com]

- 6. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

"2-(2-oxocyclopentyl)acetic acid" theoretical properties and calculations

An In-Depth Technical Guide to the Theoretical Properties and Computational Analysis of 2-(2-oxocyclopentyl)acetic acid

Abstract

This compound (CAS No. 1460-38-4) is a bifunctional organic molecule featuring a cyclopentanone ring and a carboxylic acid moiety.[1][2] This structure makes it a valuable chiral building block and a versatile intermediate in the synthesis of complex organic molecules, including pharmaceutical agents.[3][4] This guide provides a comprehensive technical overview of the theoretical properties of this compound, detailing the computational chemistry workflows used to predict its behavior at a molecular level. We will explore its conformational landscape, electronic properties, and spectroscopic features through the lens of modern theoretical calculations, offering insights for researchers in synthetic chemistry and drug development.

Molecular Identity and Physicochemical Properties

A foundational understanding of a molecule begins with its basic identifiers and physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems, influencing factors such as solubility, reactivity, and membrane permeability.

Chemical Identifiers

Precise identification is critical for regulatory and research purposes. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1460-38-4 | [1][5][6] |

| Molecular Formula | C₇H₁₀O₃ | [1][2][5] |

| Molecular Weight | 142.15 g/mol | [1][5] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | C1CC(C(=O)C1)CC(=O)O | [5] |

| InChIKey | OLLLIBGOZUPLOK-UHFFFAOYSA-N | [5][6] |

Experimental and Predicted Properties

The following table consolidates key physicochemical data, which are crucial for designing experimental conditions and predicting the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties in a drug development context.

| Property | Value | Significance & Comments |

| Melting Point | 47-51 °C | [6] |

| Boiling Point | 316.5 °C at 760 mmHg | |

| Density | 1.21 g/cm³ (Predicted) | [6] |

| pKa | 4.36 ± 0.10 (Predicted) | [6] |

| LogP (XLogP3) | -0.1 | [5] |

| Hydrogen Bond Donors | 1 (from -COOH) | |

| Hydrogen Bond Acceptors | 3 (two on -COOH, one on C=O) | |

| Rotatable Bonds | 2 | |

| Polar Surface Area (PSA) | 54.37 Ų |

Theoretical Conformational Analysis

The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional structure. Due to its two rotatable bonds and non-planar ring, the molecule exists as an equilibrium of multiple conformers. Understanding this conformational landscape is essential for rational drug design and mechanistic studies.

The Cyclopentane Ring Pucker

A planar cyclopentane ring would suffer from significant torsional strain due to eclipsed C-H bonds.[7] To alleviate this, the ring adopts non-planar, puckered conformations. The two most common, low-energy conformations are the envelope (Cₛ symmetry) and the half-chair or twist (C₂ symmetry).[8][9] These forms rapidly interconvert through a process known as pseudorotation, with a very low energy barrier.[10][11] The presence of the oxo group and the acetic acid substituent will create preferential puckering to minimize steric and electronic repulsions.

Side-Chain and Carboxyl Group Orientation

The molecule's flexibility is further defined by:

-

Rotation about the Ring-Side Chain Bond: The orientation of the acetic acid group relative to the cyclopentanone ring.

-

Carboxyl Group Conformation: The carboxylic acid's hydroxyl proton can be oriented either syn or anti with respect to the carbonyl group (O=C-O-H dihedral angle of ~0° or ~180°, respectively). Quantum mechanical calculations show that the syn conformation is significantly more stable, though the anti state can be accessible in solution.[12][13]

The interplay between these factors results in a complex potential energy surface. Computational modeling is the only feasible method to identify and rank the stability of the various possible conformers.

Caption: Key conformational variables for this compound.

Quantum Chemical Calculations: A Predictive Workflow

To move beyond qualitative descriptions, we employ quantum chemical calculations to derive precise, quantitative data on the molecule's properties. Density Functional Theory (DFT) is a robust and widely used method for this purpose, balancing computational cost with high accuracy.[14][15]

Core Objective and Self-Validating Protocol

The primary goal is to compute the molecule's equilibrium geometry and its corresponding electronic and vibrational properties. A self-validating protocol ensures the reliability of the results by confirming that the calculated structure represents a true energy minimum.

Protocol: DFT-Based Molecular Property Prediction

-

Step 1: Initial Conformer Search.

-

Action: Perform a systematic or stochastic conformational search using a lower-level theory or molecular mechanics to identify a pool of low-energy starting structures.

-

-

Step 2: Geometry Optimization.

-

Action: Optimize the geometry of each promising conformer using a DFT functional and basis set, such as B3LYP/6-31G(d,p) or the more accurate M06-2X/cc-pVTZ .[15] The calculation should be performed in a simulated aqueous environment using a polarizable continuum model (like SMD or COSMO) to better represent biological conditions.[13][14]

-

Rationale: This iterative process finds the coordinates where the net forces on all atoms are zero, corresponding to a stationary point on the potential energy surface. The choice of functional and basis set is a trade-off between accuracy and computational time; M06-2X is often preferred for systems with complex interactions.[15]

-

-

Step 3: Vibrational Frequency Calculation.

-

Action: Perform a frequency calculation on each optimized geometry at the same level of theory.

-

Rationale (Self-Validation): A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, invalidating it as a stable conformer. This step is a crucial quality control check. It also yields the predicted infrared (IR) spectrum.[16]

-

-

Step 4: Property Calculation and Analysis.

-

Action: Using the validated minimum-energy geometry, perform single-point energy calculations to derive electronic properties.

-

Rationale: This step provides insights into the molecule's reactivity and intermolecular interactions.

-

Caption: Workflow for quantum chemical calculations of molecular properties.

Predicted Theoretical Properties

This computational workflow yields a wealth of data that can be used to predict the molecule's behavior.

| Calculated Property | Description & Relevance |

| Optimized 3D Geometry | Provides precise bond lengths, bond angles, and dihedral angles for the most stable conformer(s). |

| Relative Energies | Allows for the determination of the Boltzmann population of different conformers at a given temperature. |

| HOMO/LUMO Energies | The Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap indicates chemical reactivity and electronic excitation properties. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying sites for nucleophilic (positive potential) and electrophilic (negative potential) attack. |

| Dipole Moment | Quantifies the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Predicted IR Spectrum | The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model. Characteristic peaks for C=O (ketone and acid) and O-H stretches would be predicted.[17] |

| Predicted NMR Spectrum | Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data for structural confirmation.[5] |

Relevance and Applications in Research and Development

The structural features of this compound make it a molecule of significant interest.

-

Pharmaceutical Intermediate: Its ethyl ester, ethyl 2-oxocyclopentylacetate, is a key intermediate in the synthesis of Laropiprant, a selective antagonist for the prostaglandin D2 receptor 1 (DP1).[4] This highlights its proven utility in constructing complex, biologically active molecules.

-

Building Block for Prostaglandins: The cyclopentanone core is a common structural motif in prostaglandins and their analogs, which are potent signaling molecules with diverse physiological roles.

-

Fragment-Based Drug Discovery (FBDD): The molecule possesses key features for FBDD—low molecular weight, multiple hydrogen bonding points, and a defined 3D shape—making it an attractive starting point for developing inhibitors for various enzyme targets.

-

Chiral Synthesis: The carbon atom connecting the ring and the side chain is a chiral center, making the molecule a valuable precursor for stereoselective synthesis.

Conclusion

This compound is more than a simple organic compound; it is a versatile platform for chemical innovation. The theoretical and computational methods detailed in this guide provide a powerful framework for understanding its intrinsic properties. By predicting its conformational preferences, electronic structure, and spectroscopic signatures, researchers can accelerate the design of novel synthetic routes and the development of new therapeutic agents. The synergy between robust computational modeling and empirical validation is essential for unlocking the full potential of such valuable chemical building blocks.

References

- 1. This compound - CAS:1460-38-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound [oakwoodchemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

- 5. This compound | C7H10O3 | CID 3569983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-OXO-CYCLOPENTANEACETIC ACID | 1460-38-4 [chemicalbook.com]

- 7. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. scribd.com [scribd.com]

- 9. Cycloalkanes [ch.ic.ac.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. worldscientific.com [worldscientific.com]

- 12. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution (Journal Article) | OSTI.GOV [osti.gov]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Spectroscopic Analysis of 2-(2-oxocyclopentyl)acetic Acid

An In-depth Technical Guide

Abstract

This technical guide provides a detailed spectroscopic characterization of 2-(2-oxocyclopentyl)acetic acid (C₇H₁₀O₃, MW: 142.15 g/mol ).[1] As a bifunctional molecule containing both a ketone and a carboxylic acid, its structural confirmation relies on the synergistic interpretation of multiple analytical techniques. This document offers an in-depth analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. The content herein is designed for researchers and professionals in chemical synthesis and drug development, providing not only spectral data but also the underlying principles and experimental considerations essential for robust structural elucidation.

Molecular Structure and Physicochemical Properties

This compound is a derivative of cyclopentanone, featuring a carboxymethyl substituent at the alpha position relative to the carbonyl group. This structure presents distinct spectroscopic handles that allow for unambiguous identification.

Caption: Structure of this compound with IUPAC numbering.

Infrared (IR) Spectroscopy

2.1. Theoretical Principles IR spectroscopy is a powerful tool for identifying functional groups. For this compound, we anticipate characteristic vibrations from both the carboxylic acid and the cyclic ketone moieties.

-

Carboxylic Acid: This group gives rise to two highly diagnostic absorptions. The O-H stretch appears as a very broad and intense band, typically between 2500-3300 cm⁻¹, a result of strong intermolecular hydrogen bonding that forms a stable dimer.[2][3] The carbonyl (C=O) stretch of a saturated, dimerized carboxylic acid is found in the 1705-1720 cm⁻¹ region.[2]

-

Ketone: The C=O stretch for a saturated five-membered cyclic ketone (cyclopentanone) is typically observed at a higher frequency than its acyclic counterpart due to ring strain, generally around 1740-1750 cm⁻¹.[4] The presence of two distinct carbonyl groups in the molecule—one from the acid and one from the ketone—should result in a complex or broadened carbonyl absorption band.

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR ATR is a preferred technique for solid or viscous liquid samples as it requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in absorbance or transmittance after automatic background subtraction.

2.3. Data Interpretation The IR spectrum provides clear evidence for both functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad, strong intensity |

| ~2960, ~2870 | C-H stretch | Aliphatic CH, CH₂ | Medium-sharp peaks, may be superimposed on the O-H band |

| ~1745 | C=O stretch | Cyclopentanone | Strong, sharp |

| ~1710 | C=O stretch | Carboxylic Acid (dimer) | Strong, sharp, may overlap with ketone C=O |

| ~1410 | O-H bend | Carboxylic Acid | Medium intensity |

| ~1250 | C-O stretch | Carboxylic Acid | Medium-strong intensity |

Data sourced from established ranges for ketones and carboxylic acids.[2][4][5]

The broad O-H stretch is a hallmark of the carboxylic acid dimer.[6] The carbonyl region is expected to be particularly informative, likely showing a strong, possibly broadened or overlapping peak between 1700-1750 cm⁻¹ that encompasses both the ketone and acid C=O stretching vibrations.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Theoretical Principles NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of each nucleus is determined by its local electronic environment.

-

¹H NMR: Protons alpha to a carbonyl group are deshielded due to the electron-withdrawing nature and magnetic anisotropy of the C=O bond, typically resonating between 2.0-3.0 ppm.[7] The flexibility of the cyclopentane ring can lead to complex splitting patterns due to conformational averaging.[8] The carboxylic acid proton is highly deshielded and often appears as a broad singlet far downfield (>10 ppm), though its visibility can depend on the solvent and concentration.

-

¹³C NMR: Carbonyl carbons are significantly deshielded, appearing far downfield. Ketone carbonyls typically resonate between 180-220 ppm, while carboxylic acid carbonyls are found slightly upfield in the 160-180 ppm range.[7][9] The aliphatic carbons of the ring and the side chain will appear in the upfield region (20-50 ppm).

3.2. Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is common, but DMSO-d₆ can be advantageous for observing exchangeable protons like the carboxylic acid OH.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used to produce a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and its longer relaxation times.

3.3. Data Interpretation

Caption: Logical workflow for NMR peak assignment.

3.3.1. ¹H NMR Spectral Data

| Proton(s) (See Diagram) | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H⁷ (OH) | 10 - 12 | broad s | 1H | Carboxylic acid proton, exchangeable. |

| H¹ | 2.5 - 3.0 | m | 1H | Methine proton, alpha to both carbonyl groups (ketone and acid side-chain). |

| H⁶ | 2.2 - 2.8 | m | 2H | Methylene protons on the acetic acid side chain, adjacent to a chiral center. |

| H³, H⁴, H⁵ | 1.5 - 2.4 | m | 6H | Cyclopentane ring methylene protons, complex overlapping multiplets. |

Predicted chemical shifts are based on general principles for substituted cyclopentanones.[8]

3.3.2. ¹³C NMR Spectral Data

| Carbon(s) (See Diagram) | Approx. Chemical Shift (δ, ppm) | Rationale |

| C² | ~218 | Ketone carbonyl carbon, highly deshielded. |

| C⁷ | ~178 | Carboxylic acid carbonyl carbon. |

| C¹ | ~45 | Methine carbon, alpha to the ketone. |

| C⁶ | ~38 | Methylene carbon of the acetic acid side-chain. |

| C⁵ | ~37 | Methylene carbon alpha to the ketone. |

| C³ | ~28 | Ring methylene carbon. |

| C⁴ | ~20 | Ring methylene carbon. |

Predicted chemical shifts are based on general principles and data available from PubChem for the target molecule.[1][9]

Mass Spectrometry (MS)

4.1. Theoretical Principles Mass spectrometry provides information about the molecular weight and elemental formula of a compound and can reveal structural details through the analysis of fragmentation patterns.

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed as a protonated species [M+H]⁺ at m/z 143.07 or a deprotonated species [M-H]⁻ at m/z 141.06.[10] With a harder technique like Electron Ionization (EI), a molecular ion (M⁺˙) at m/z 142 would be expected, although it may be weak.[11]

-

Fragmentation: The molecule can undergo several characteristic fragmentation reactions. Alpha-cleavage, the breaking of a bond adjacent to a carbonyl group, is a dominant pathway for both ketones and carboxylic acids.[12][13] For this molecule, cleavage of the bond between C1 and C6 would be a likely fragmentation. Another common pathway for carboxylic acids is the loss of water (M-18) or the entire carboxyl group as •COOH (M-45).[14]

4.2. Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a trace amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

4.3. Data Interpretation

Caption: A plausible EI fragmentation pathway for this compound.

Table of Expected Ions

| m/z | Proposed Ion | Ionization Mode | Fragmentation Pathway |

| 143.07 | [M+H]⁺ | ESI (+) | Protonation |

| 142.06 | [M]⁺˙ | EI | Molecular Ion |

| 141.06 | [M-H]⁻ | ESI (-) | Deprotonation |

| 125.06 | [M-OH]⁺ or [M+H-H₂O]⁺ | EI or ESI-CID | Loss of hydroxyl radical or water |

| 99.08 | [M-COOH]⁺ | EI | Loss of carboxyl radical |

| 95.05 | [M-CH₂COOH]⁺ | EI | Alpha-cleavage at C1-C6 |

| 67.05 | [C₅H₇]⁺ | EI | Subsequent loss of CO from m/z 95 |

Data sourced from PubChemLite predictions and established fragmentation patterns.[7][10][14]

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. IR spectroscopy confirms the presence of the key ketone and carboxylic acid functional groups. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework, with chemical shifts consistent with the electron-withdrawing effects of the two carbonyl groups. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data that aligns with the proposed structure. Together, these techniques offer a complete and authoritative spectroscopic profile of the molecule.

References

- 1. This compound | C7H10O3 | CID 3569983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. PubChemLite - this compound (C7H10O3) [pubchemlite.lcsb.uni.lu]

- 11. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 12. whitman.edu [whitman.edu]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(2-oxocyclopentyl)acetic Acid

Introduction

2-(2-oxocyclopentyl)acetic acid, a molecule of significant interest in synthetic organic chemistry and drug discovery, presents a unique combination of a cyclopentanone ring and a carboxylic acid moiety. This structure confers upon it a specific set of physicochemical properties that are critical to understand for its effective application in research and development. As a key building block or intermediate, its behavior in various solvent systems and its inherent stability under different environmental conditions dictate its handling, storage, and reaction optimization. This guide provides a comprehensive overview of the available solubility and stability data for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior. Key parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 142.15 g/mol | --INVALID-LINK--[1] |

| Melting Point | 47-51 °C | --INVALID-LINK--[2] |

| pKa (Predicted) | 4.36 ± 0.10 | --INVALID-LINK--[3] |

| LogP (Predicted) | -0.1 | --INVALID-LINK--[1] |

| Boiling Point (Predicted) | 316.5 °C at 760 mmHg | --INVALID-LINK--[3] |

| Density (Predicted) | 1.21 g/cm³ | --INVALID-LINK--[3] |

Solubility Profile

Direct, experimentally determined quantitative solubility data for this compound in a range of common laboratory solvents is not extensively available in the public domain. However, based on its structure and physicochemical properties, a qualitative and predictive solubility profile can be constructed.

The molecule possesses both a polar carboxylic acid group, capable of hydrogen bonding, and a moderately polar cyclopentanone ring with a nonpolar hydrocarbon backbone. This amphiphilic nature suggests a nuanced solubility behavior.

Predicted Solubility:

-

Water: The presence of the carboxylic acid group suggests some degree of aqueous solubility, which would be significantly enhanced at pH values above its pKa (approximately 4.36), where the carboxylate anion is formed. The predicted LogP of -0.1 indicates a relatively balanced hydrophilic/lipophilic character, supporting moderate water solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected in these solvents due to the ability to form hydrogen bonds with both the carboxylic acid and the ketone functionalities.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Good solubility is anticipated in these solvents. The polar ketone and carboxylic acid groups can interact favorably with the polar nature of these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected. While the cyclopentane ring provides some nonpolar character, the polar functional groups will hinder dissolution in highly nonpolar environments.

Experimental Protocol for Solubility Determination:

A robust method for experimentally determining the solubility of this compound is the isothermal shake-flask method.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original solubility in the solvent by accounting for the dilution factor.

Caption: Isothermal shake-flask solubility determination workflow.

Stability Profile

The chemical stability of this compound is governed by the reactivity of its two key functional groups: the β-keto acid system and the cyclopentanone ring. Understanding its degradation pathways is crucial for defining appropriate storage conditions and anticipating potential impurities in formulations.

Thermal Stability

As a β-keto acid, this compound is susceptible to thermal decarboxylation.[4] Heating the compound, particularly in the presence of acidic or basic catalysts, can lead to the loss of carbon dioxide to form 2-methylcyclopentanone. This reaction proceeds through a cyclic six-membered transition state.[5][6]

Proposed Thermal Degradation Pathway:

Caption: Thermal decarboxylation of this compound.

Recommendation: To mitigate thermal degradation, this compound should be stored at controlled room temperature or under refrigeration, and prolonged exposure to elevated temperatures should be avoided.

Hydrolytic Stability

The molecule does not contain functional groups that are typically susceptible to hydrolysis under neutral pH conditions (e.g., esters, amides). Therefore, it is expected to be relatively stable in aqueous solutions at neutral pH. However, under strongly acidic or basic conditions, the cyclopentanone ring may be susceptible to reactions such as enolization or condensation.

Oxidative Stability

The cyclopentanone moiety can be susceptible to oxidation. Strong oxidizing agents could potentially lead to ring-opening reactions, forming dicarboxylic acids. The α-hydrogens to the ketone are also susceptible to radical abstraction and subsequent oxidation.

Photolytic Stability

Cyclic ketones are known to undergo photochemical reactions, such as Norrish Type I and Type II reactions, upon exposure to UV light. For this compound, this could lead to the formation of various degradation products through radical intermediates.

Recommendation: To ensure long-term stability, this compound should be stored in well-sealed containers, protected from light, and in a controlled, low-temperature environment.

Experimental Protocol for Stability Assessment (Forced Degradation Study):

Forced degradation studies are essential to identify potential degradation products and pathways.

-

Stress Conditions: Subject solutions of this compound (in a suitable solvent like a water/acetonitrile mixture) to the following conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid sample at 80°C for 48 hours.

-

Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., a gradient method capable of separating the parent compound from its degradants).

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For significant degradation products, use LC-MS to determine their molecular weights and aid in structural elucidation.

References

- 1. This compound | C7H10O3 | CID 3569983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-OXO-CYCLOPENTANEACETIC ACID | 1460-38-4 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Decarboxylation Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

"2-(2-oxocyclopentyl)acetic acid" potential biological activities

An In-Depth Technical Guide on the Potential Biological Activities of 2-(2-oxocyclopentyl)acetic acid: A Prostaglandin-Centric Hypothesis

Executive Summary

This compound is a cyclopentanone derivative whose chemical architecture serves as a foundational scaffold for the synthesis of more complex, biologically active molecules. While direct, extensive research into its specific biological activities is limited, its structural identity as a key precursor in the synthesis of prostaglandin E1 (PGE1) analogues provides a robust framework for postulating its therapeutic potential.[1][2][3][4] Prostaglandins are potent, hormone-like lipid compounds that mediate a vast array of physiological processes, including inflammation, pain, fever, blood pressure regulation, and platelet aggregation.[1][5]

This technical guide posits that the principal biological activities of this compound and its derivatives are likely to mirror or modulate the prostaglandin signaling cascade. The primary focus of this analysis will be on its potential as an anti-inflammatory agent, with secondary explorations into cardiovascular, anticancer, and antimicrobial applications. We will provide a detailed rationale for these hypotheses, grounded in its structural relationship to prostaglandins, and outline rigorous, validated experimental protocols for investigating these potential activities. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of this promising chemical entity.

Chemical and Physical Properties

A foundational understanding of a compound begins with its physicochemical identity. These properties govern its solubility, stability, and suitability for various experimental and formulation contexts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1460-38-4 | [6][7][8][9] |

| Molecular Formula | C₇H₁₀O₃ | [6][7] |

| Molecular Weight | 142.155 g/mol | [6][7] |

| IUPAC Name | This compound | [7] |

| Melting Point | 47-51 °C | [6] |

| Boiling Point | 316.5°C at 760 mmHg | [6] |

| Density | 1.21 g/cm³ | [6] |

| pKa | 4.36 ± 0.10 (Predicted) | [6] |

| SMILES | C1CC(C(=O)C1)CC(=O)O | [6][7] |

The Prostaglandin Connection: A Central Hypothesis

The most compelling avenue for exploring the biological potential of this compound lies in its role as a structural analogue and synthetic precursor to prostaglandins. Prostaglandins are derivatives of a hypothetical 20-carbon fatty acid, prostanoic acid.[10] Their biosynthesis from precursors like arachidonic acid is mediated by cyclooxygenase (COX) enzymes.[10]

The cyclopentanone ring of this compound is the core structure (the "southern" part) upon which the two characteristic side chains of prostaglandins are synthetically built. Specifically, it is a documented starting material for the parallel synthesis of Prostaglandin E1 (PGE1) analogues, which are known to be potent vasodilators and modulators of inflammation and immune responses.[1][2][5] This structural relationship strongly suggests that this compound could act as a substrate, competitive inhibitor, or modulator of enzymes within the prostaglandin synthesis pathway, or potentially interact with prostaglandin receptors.

Caption: Structural relationship of the topic compound to prostaglandins.

Potential Therapeutic Applications & Biological Activities

Based on the prostaglandin-centric hypothesis, we can infer several potential biological activities that warrant rigorous investigation.

Anti-inflammatory Activity

Inflammation is a complex biological response, and prostaglandins are central players. The enzyme Cyclooxygenase-2 (COX-2) is a primary driver of inflammatory prostaglandin production.[11][12] Given its structural similarity to prostaglandin precursors, this compound or its derivatives could exhibit anti-inflammatory properties through several mechanisms:

-

Competitive Inhibition of COX/LOX Enzymes: The compound may bind to the active site of COX-1, COX-2, or Lipoxygenase (LOX) enzymes, preventing the conversion of arachidonic acid into pro-inflammatory mediators.[12][13]

-

Modulation of Pro-inflammatory Cytokine Production: It may interfere with signaling pathways, such as NF-κB, that regulate the expression of pro-inflammatory genes.[14][15]

Derivatives of other cyclic ketones and acids have demonstrated significant anti-inflammatory potential in both in vitro and in vivo models, supporting this as a primary avenue of research.[13][15][16]

Anticancer and Cytotoxic Potential

A growing body of evidence links chronic inflammation to cancer development.[17] Therefore, compounds with anti-inflammatory activity are often investigated for anticancer properties. Furthermore, studies on structurally related 2-oxocycloalkylsulfonamides and cyclopentenediones have revealed promising fungicidal and antitumor activities against various human tumor cell lines.[16][18] The proposed mechanism often involves the induction of apoptosis or the inhibition of specific enzymes crucial for cell proliferation.[18]

Cardiovascular Effects

Prostaglandin E1 is a known vasodilator used clinically to maintain patent ductus arteriosus in newborns with congenital heart defects.[5] Its ability to relax smooth muscle and open blood vessels is a key therapeutic effect. As a precursor to PGE1 analogues, this compound could serve as a scaffold for developing novel vasodilators or agents that modulate blood pressure.

Proposed Experimental Workflows for Activity Validation

To transition from hypothesis to evidence, a structured experimental approach is essential. The following protocols represent validated, industry-standard methods for assessing the key potential activities of this compound.

In Vitro Anti-inflammatory Screening Cascade

In vitro assays provide a rapid, cost-effective, and ethical means for initial screening and mechanism-of-action studies.[11] A logical cascade would begin with broad screening assays and progress to more specific, target-based assays.

Caption: Proposed workflow for in vitro anti-inflammatory screening.

Experimental Protocol 1: Inhibition of Protein Denaturation Assay

-

Rationale: The denaturation of tissue proteins is a well-established cause of inflammatory and arthritic diseases.[19] The ability of a compound to prevent heat-induced protein denaturation is a reliable indicator of its potential anti-inflammatory activity.[20]

-

Methodology:

-

Preparation of Reaction Mixture: Prepare a 5 mL reaction mixture containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 50, 100, 250, 500 µg/mL).

-

Control and Standard: Prepare a similar mixture using 2 mL of distilled water instead of the test compound as the control. Use Diclofenac sodium (a standard NSAID) at the same concentrations for the reference standard.[19][20]

-

Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100[19]

-

Analysis: Determine the IC₅₀ value (the concentration required to inhibit 50% of denaturation).

-

In Vivo Anti-inflammatory Model

Positive results from in vitro screens must be validated in a living system to account for metabolism, distribution, and complex physiological responses. The carrageenan-induced paw edema model is a universally accepted and highly reproducible assay for evaluating acute inflammation.[21][22]

Caption: Workflow for the Carrageenan-Induced Paw Edema model.

Experimental Protocol 2: Carrageenan-Induced Paw Edema in Rodents

-

Rationale: The injection of carrageenan, a phlogistic agent, into the paw of a rodent elicits a biphasic inflammatory response.[22] The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily mediated by prostaglandins and is sensitive to inhibition by NSAIDs like diclofenac and indomethacin.[13][22] This makes it an ideal model for testing compounds hypothesized to interfere with the prostaglandin pathway.

-

Methodology:

-

Animal Model: Use male Wistar rats (150-200g). Acclimate the animals for at least 7 days under standard laboratory conditions.[22]

-

Grouping: Divide animals into groups (n=6 per group):

-

Group I: Vehicle Control (e.g., saline with 1% Tween 80, i.p.).

-

Group II: Standard Drug (e.g., Indomethacin, 10 mg/kg, i.p.).

-

Group III-V: Test Compound at three different dose levels (e.g., 25, 50, 100 mg/kg, i.p.).

-

-

Procedure: a. Withhold food and water for 12 hours prior to the experiment. b. Measure the initial volume of the right hind paw of each rat using a plethysmometer (Time 0). c. Administer the vehicle, standard, or test compound intraperitoneally 30-60 minutes before carrageenan injection. d. Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw. e. Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Evaluation: a. Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume. b. Calculate the percentage inhibition of edema for each group compared to the vehicle control group: % Inhibition = [(Edema_Control - Edema_Test) / Edema_Control] x 100

-

Statistical Analysis: Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.

-

Future Directions: Derivative Synthesis and SAR Studies

The true potential of this compound may lie not in the parent molecule itself, but in its use as a scaffold for novel chemical entities. The literature on prostaglandin synthesis demonstrates that both the carboxylic acid side chain and the second alkyl side chain (added to the cyclopentanone ring) can be extensively modified to tune biological activity.[1][2]

Future research should focus on:

-

Amidation: Converting the carboxylic acid to various amides can alter solubility, cell permeability, and receptor binding affinity.[3][13]

-

Side-Chain Modification: Synthesizing analogues with different alkyl or aryl side chains attached to the cyclopentanone ring can probe the structure-activity relationship (SAR) for specific prostaglandin receptors or COX enzyme isoforms.

-

Hybrid Molecules: Creating hybrid compounds that combine the this compound core with other known pharmacophores (e.g., antioxidant moieties like ferulic acid) could lead to multi-target agents.[13][23]

Conclusion

While this compound is a relatively simple molecule, its identity as a core structural element in the synthesis of prostaglandins provides a powerful and logical basis for exploring its biological potential. The most promising and mechanistically plausible application is in the field of inflammation, where it may act as a modulator of the cyclooxygenase pathway. The experimental workflows detailed in this guide offer a clear, validated, and stepwise approach to rigorously test this central hypothesis, from initial in vitro screening to in vivo confirmation. Successful validation would position this compound and its future derivatives as a valuable new class of therapeutic agents for a range of inflammatory and related disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Parallel synthesis of prostaglandin E1 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandin E1 - Wikipedia [en.wikipedia.org]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | C7H10O3 | CID 3569983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1460-38-4|this compound|BLD Pharm [bldpharm.com]

- 9. This compound [oakwoodchemical.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. journalajrb.com [journalajrb.com]

- 12. Frontiers | Biological activities of meroterpenoids isolated from different sources [frontiersin.org]

- 13. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological activities of 2-oxocycloalkylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]

- 21. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

- 22. scielo.br [scielo.br]

- 23. mdpi.com [mdpi.com]

The Genesis of a Precursor: A Technical Chronicle of 2-(2-Oxocyclopentyl)acetic Acid's Discovery and Synthesis

Abstract

This in-depth technical guide charts the historical landscape of 2-(2-oxocyclopentyl)acetic acid, a pivotal precursor in contemporary drug development. We delve into its initial documented synthesis, rooted in the classic methodologies of the early 20th century, and trace the evolution of its preparation to more streamlined, modern techniques. This document provides not only a chronological account but also a deep dive into the chemical principles and experimental rationale that have shaped its synthesis over time. Detailed protocols, mechanistic diagrams, and comparative data are presented to offer researchers, scientists, and drug development professionals a comprehensive understanding of this critical molecule's journey from discovery to its current state of synthetic accessibility.

Introduction: The Significance of a Cyclopentanone Scaffold

This compound, a seemingly unassuming molecule, holds a place of considerable importance in the lexicon of medicinal chemistry and organic synthesis. Its unique structural motif, featuring a functionalized cyclopentanone ring, serves as a versatile building block for a variety of more complex molecular architectures. The inherent reactivity of the ketone and the carboxylic acid functionalities, coupled with the stereochemical possibilities of the cyclopentane core, makes it a valuable starting material for the synthesis of prostaglandins, natural products, and, notably, active pharmaceutical ingredients (APIs). A comprehensive understanding of its synthetic origins and the evolution of its preparation is, therefore, not merely an academic exercise but a practical necessity for those engaged in the innovation of therapeutic agents.

The Foundational Synthesis: A Multi-Step Approach from Diethyl Adipate

The first documented synthesis of the ethyl ester of this compound can be traced back to a 1934 publication in the Journal of the Chemical Society[1]. This seminal work laid the groundwork for accessing this compound through a four-step sequence, commencing with the readily available diethyl adipate. This classical approach, while effective for its time, is a testament to the methodical, step-wise nature of early organic synthesis.

The overall transformation is a beautiful illustration of fundamental name reactions and synthetic strategies, each step with a clear and deliberate purpose. The total yield for this four-step process was reported to be in the range of 47.7% to 54.0%[1].

Step 1: The Dieckmann Condensation - Forging the Cyclopentanone Ring

The cornerstone of this historical synthesis is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester. In this case, diethyl adipate is treated with a strong base, typically sodium ethoxide, to induce cyclization into ethyl 2-oxocyclopentanecarboxylate.

Causality Behind Experimental Choices: The use of sodium ethoxide as the base is critical. It is strong enough to deprotonate the α-carbon of one of the ester groups, initiating the condensation, while also being the same alkoxide as the ester to prevent transesterification as a side reaction. The reaction is driven by the formation of a stable, enolizable β-keto ester product.

Figure 1: The Dieckmann Condensation of Diethyl Adipate.

Step 2: Alkylation - Introducing the Acetic Acid Moiety

With the cyclopentanone ring formed, the next step involves the introduction of the acetic acid side chain. The active methylene group of ethyl 2-oxocyclopentanecarboxylate is deprotonated by a base, and the resulting enolate is alkylated with an ethyl haloacetate, such as ethyl chloroacetate.

Causality Behind Experimental Choices: The choice of a relatively mild base is sufficient here due to the acidity of the proton flanked by two carbonyl groups. The use of ethyl chloroacetate as the alkylating agent directly introduces the desired two-carbon ester side chain.

Steps 3 & 4: Hydrolysis and Decarboxylation - Unveiling the Final Acid